molecular formula C31H27N3O2 B3832774 N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide

N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide

Cat. No.: B3832774
M. Wt: 473.6 g/mol
InChI Key: PWUOQUUMQUDVEC-NHFJDJAPSA-N
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Description

N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that combines a carbazole moiety with a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole core can be synthesized through a series of reactions starting from aniline derivatives. Common methods include the Buchwald-Hartwig amination and subsequent cyclization.

    Introduction of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Final Coupling: The final step involves coupling the carbazole moiety with the benzamide group under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the carbazole moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: The carbazole moiety is known for its electronic properties, making this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The carbazole moiety may interact with DNA or proteins, while the benzamide group could facilitate binding to specific receptors. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide: shares similarities with other carbazole derivatives and benzamide compounds.

    Carbazole Derivatives: Compounds like 9-ethylcarbazole and 3,6-dibromo-9-ethylcarbazole have similar electronic properties and applications in materials science.

    Benzamide Compounds: Compounds like N-phenylbenzamide and N-methylbenzamide are structurally related and have applications in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both carbazole and benzamide derivatives. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O2/c1-21(23-11-5-3-6-12-23)32-31(36)27(33-30(35)24-13-7-4-8-14-24)20-22-17-18-29-26(19-22)25-15-9-10-16-28(25)34(29)2/h3-21H,1-2H3,(H,32,36)(H,33,35)/b27-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUOQUUMQUDVEC-NHFJDJAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)N(C4=CC=CC=C43)C)/NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide
Reactant of Route 2
N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide
Reactant of Route 3
N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide
Reactant of Route 4
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N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide
Reactant of Route 5
N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide
Reactant of Route 6
N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide

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